4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a series of N-phenyl-4-pyrazolo [1,5-b] pyridazin-3-ylpyrimidin-2-amine compounds have been studied for their interaction with human GSK-3 using molecular docking and 3D-QSAR approaches .
Biochemical Pathways
For instance, pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Pharmacokinetics
For example, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were found to be orally bioavailable inhibitors of PKB .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with guanidine or amidine derivatives.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction with a suitable halide derivative.
Final Coupling: The final step involves coupling the piperazine derivative with a phenyl isocyanate to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been studied as a potential inhibitor of certain enzymes and receptors, which could make it useful in treating diseases such as cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: Known for its potential as a kinase inhibitor.
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-methylpiperazine-1-carboxamide: Similar structure but with a methyl group, affecting its binding affinity and activity.
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-1-carboxamide: Piperidine ring instead of piperazine, altering its chemical properties and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple targets makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-phenyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(22-15-5-2-1-3-6-15)24-11-9-23(10-12-24)16-13-17(20-14-19-16)25-8-4-7-21-25/h1-8,13-14H,9-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDOHYKNHXSGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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